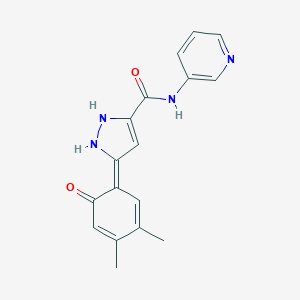![molecular formula C20H25NO4S2 B254523 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B254523.png)
2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Thienyl Substitution: The phenoxyacetic acid intermediate is then reacted with a thienyl derivative, such as 3-methylthiophene, under acidic conditions to form the thienyl-substituted acetic acid.
Amidation: The final step involves the amidation of the thienyl-substituted acetic acid with a suitable amine, such as tetrahydrothiophene-3-amine, under dehydrating conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenoxy moieties, leading to the formation of sulfoxides and phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and phenolic derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways.
Pathways Involved: It may inhibit the activity of enzymes such as cyclooxygenase or lipoxygenase, thereby reducing the production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares a phenoxy structure but lacks the thienyl and acetamide moieties.
Phenethylamine: A simpler structure with a phenyl ring and an ethylamine group.
3-Methylthiophene: Contains the thienyl moiety but lacks the phenoxy and acetamide groups.
Uniqueness
2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C20H25NO4S2 |
|---|---|
分子量 |
407.6 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H25NO4S2/c1-14-4-5-18(10-16(14)3)25-12-20(22)21(11-19-15(2)6-8-26-19)17-7-9-27(23,24)13-17/h4-6,8,10,17H,7,9,11-13H2,1-3H3 |
InChI 键 |
VEUZQSRFPAWOAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3)C |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)
![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)
![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)
![N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B254450.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254456.png)
![2-Isopropenyl-5-[2-(2-thienylmethylene)hydrazino]-1,3-oxazole-4-carbonitrile](/img/structure/B254459.png)
![2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B254463.png)
![N-[4-(dimethylamino)benzyl]-2-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B254465.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B254467.png)
![(5Z)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254474.png)
![(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254475.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile](/img/structure/B254478.png)
